molecular formula C4H10F2N2 B13039180 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine

Cat. No.: B13039180
M. Wt: 124.13 g/mol
InChI Key: YWJUDOZJZFQBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine is a fluorinated diamine compound with the molecular formula C4H10F2N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine typically involves the fluorination of a suitable precursor followed by amination. One common method involves the reaction of 3-chloro-2-(chloromethyl)propane-1,2-diamine with a fluorinating agent such as potassium fluoride (KF) under anhydrous conditions. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium fluoride (KF), sodium iodide (NaI)

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted diamines with different functional groups

Scientific Research Applications

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature, which can enhance binding affinity and specificity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(chloromethyl)propane-1,2-diamine
  • 3-Bromo-2-(bromomethyl)propane-1,2-diamine
  • 3-Iodo-2-(iodomethyl)propane-1,2-diamine

Uniqueness

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, enhanced metabolic stability, and improved binding affinity. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H10F2N2

Molecular Weight

124.13 g/mol

IUPAC Name

3-fluoro-2-(fluoromethyl)propane-1,2-diamine

InChI

InChI=1S/C4H10F2N2/c5-1-4(8,2-6)3-7/h1-3,7-8H2

InChI Key

YWJUDOZJZFQBHG-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)(CF)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.